Isooctane

Catalog No.
S562892
CAS No.
540-84-1
M.F
CH3C(CH3)2CH2CH(CH3)2
C8H18
C8H18
M. Wt
114.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctane

CAS Number

540-84-1

Product Name

Isooctane

IUPAC Name

2,2,4-trimethylpentane

Molecular Formula

CH3C(CH3)2CH2CH(CH3)2
C8H18
C8H18

Molecular Weight

114.23 g/mol

InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3

InChI Key

NHTMVDHEPJAVLT-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C)C

solubility

1.96e-05 M
PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL.
MISCIBLE WITH ACETONE, HEPTANE.
Solubility in water: none

Synonyms

2,4,4-Trimethylpentane; Isobutyltrimethylmethane; Isooctane; NSC 39117; iso-Octane

Canonical SMILES

CC(C)CC(C)(C)C

The exact mass of the compound Isooctane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.96e-05 mpractically insol in water; somewhat sol in abs alc; sol in benzene, toluene, xylene, chloroform, ether, carbon disulfide, carbon tetrachloride, dmf & oils, except castor oil.miscible with acetone, heptane.solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39117. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Octanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Isooctane (2,2,4-trimethylpentane) is a highly branched, non-polar aliphatic hydrocarbon that serves as a critical material in both analytical chemistry and industrial standardization [1]. Characterized by its chemical inertness, low dielectric constant, and specific boiling point of approximately 99.2 °C, it is widely procured as a high-purity solvent for liquid-liquid extraction, normal-phase chromatography, and spectrophotometry. Beyond its solvent capabilities, isooctane is globally recognized as the primary reference standard for defining fuel anti-knock performance [1]. Its unique combination of high volatility relative to linear C8 isomers, deep UV transparency, and lower occupational toxicity compared to lighter alkanes makes it an indispensable reagent for quality control laboratories, petrochemical testing, and pharmaceutical manufacturing workflows [REFS-1, REFS-2].

Substituting isooctane with other common aliphatic solvents introduces severe process and safety compromises. Replacing it with its linear isomer, n-octane, drastically alters the thermal profile; n-octane's significantly higher boiling point (125.7 °C) requires excessive energy for solvent removal, risking the degradation of thermosensitive analytes [1]. Conversely, substituting with lighter alkanes like n-hexane introduces critical occupational hazards, as hexane is a known neurotoxin metabolized into 2,5-hexanedione [2]. Furthermore, in petrochemical calibration, generic substitution is impossible: isooctane uniquely defines the 100-point baseline on the Research Octane Number (RON) scale, whereas substitutes like n-heptane (RON 0) or n-octane (RON ~ -20) exhibit entirely different combustion and autoignition behaviors, destroying assay validity [3].

Universal Calibration Baseline for Engine Knock Resistance

Isooctane is the definitive chemical standard for measuring the anti-knock characteristics of fuels. In standardized testing engines, it is assigned a Research Octane Number (RON) of exactly 100, reflecting its high resistance to autoignition under compression[1]. In contrast, n-heptane is assigned a RON of 0, and the linear isomer n-octane has a RON of approximately -20 [REFS-1, REFS-2]. This stark quantitative contrast allows laboratories to create precise binary mixtures to calibrate fuel performance globally [1].

Evidence DimensionResearch Octane Number (RON)
Target Compound Data100
Comparator Or Baselinen-Heptane (0) and n-Octane (~ -20)
Quantified Difference100-point absolute scale definition over n-heptane
ConditionsStandardized internal combustion knock-testing engines

Procurement by petroleum and fuel-testing laboratories is strictly mandated to use isooctane as the undisputed 100-octane reference standard for regulatory compliance.

Thermal Processability and Solvent Removal Efficiency

The highly branched structure of isooctane significantly reduces its boiling point compared to its linear counterpart, directly impacting downstream processability. Isooctane boils at 99.2 °C, whereas n-octane boils at 125.7 °C[1]. This 26.5 °C difference means that isooctane can be evaporated much faster and under milder vacuum conditions during post-extraction concentration or product recovery, minimizing thermal stress on sensitive pharmaceutical intermediates or extracted natural products[1].

Evidence DimensionBoiling Point
Target Compound Data99.2 °C
Comparator Or Baselinen-Octane (125.7 °C)
Quantified Difference26.5 °C lower boiling point
ConditionsStandard atmospheric pressure (1 atm)

Buyers in pharmaceutical and chemical synthesis prefer isooctane over n-octane to accelerate solvent removal workflows and reduce energy costs.

Occupational Safety and Neurotoxicity Profile

In industrial and analytical extractions, isooctane is increasingly procured to replace n-hexane due to its vastly superior safety profile. n-Hexane is a well-documented neurotoxin that is metabolized in the body to 2,5-hexanedione, leading to peripheral neuropathy [1]. Isooctane does not undergo this toxic metabolic pathway and exhibits much lower overall toxicity (oral LD50 in rats >5 g/kg), while still providing excellent non-polar solvation for lipids, waxes, and hydrophobic environmental contaminants [REFS-4, REFS-5].

Evidence DimensionNeurotoxic Metabolite Formation
Target Compound DataDoes not form 2,5-hexanedione
Comparator Or Baselinen-Hexane (Forms toxic 2,5-hexanedione)
Quantified DifferenceElimination of the 2,5-hexanedione metabolic pathway
ConditionsIn vivo mammalian metabolism and occupational exposure limits

Transitioning to isooctane mitigates severe occupational health risks and compliance liabilities associated with routine hexane use in extraction labs.

Deep UV Transparency for Chromatographic Baselines

For analytical applications requiring UV detection, isooctane provides an exceptionally clear optical window. It features a UV cutoff of ≤200 nm, allowing for the detection of trace analytes at low wavelengths without solvent interference. In contrast, other common extraction or normal-phase solvents like acetone have a UV cutoff of approximately 330 nm, which severely masks analyte signals in the deep UV region [1].

Evidence DimensionUV Cutoff Wavelength
Target Compound Data≤200 nm
Comparator Or BaselineAcetone (~330 nm)
Quantified Difference>130 nm deeper UV transparency
Conditions1 cm path length cell vs air/water reference

Analytical buyers require isooctane to ensure high signal-to-noise ratios when quantifying trace organic compounds via HPLC-UV or spectrophotometry.

Primary Reference Fuel for Octane Rating Calibration

Directly utilizing its defined RON of 100, isooctane is the mandatory standard procured by refineries and third-party testing labs to calibrate Cooperative Fuel Research (CFR) engines. It is blended with n-heptane to create the exact reference brackets required for certifying commercial gasoline batches [1].

Safer Liquid-Liquid Extraction (LLE) of Environmental Contaminants

Leveraging its lack of neurotoxic 2,5-hexanedione metabolism and ideal volatility, isooctane is used as a drop-in replacement for n-hexane in the extraction of polychlorinated biphenyls (PCBs), pesticides, and lipids from water and soil samples, protecting laboratory personnel while maintaining high recovery rates [2].

Normal-Phase HPLC and Spectrophotometric Analysis

Thanks to its low UV cutoff (≤200 nm) and non-polar nature, high-purity isooctane is heavily utilized as a mobile phase component in normal-phase chromatography and as a blanking solvent in UV/Vis spectroscopy, allowing clear detection of complex organic chromophores .

Temperature-Sensitive Chemical Synthesis and Product Recovery

Because it boils at 99.2 °C—significantly lower than n-octane (125.7 °C)—isooctane is selected as an inert reaction medium in pharmaceutical synthesis where the solvent must be efficiently removed under mild vacuum without thermally degrading the active pharmaceutical ingredients (APIs) [3].

Physical Description

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air.
DryPowder; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

MOBILE LIQUID
COLORLESS LIQUID

XLogP3

3.8

Boiling Point

99.2 °C
99.238 °C
99 °C

Flash Point

10 °F (NFPA, 2010)
4.5 °C (OPEN CUP)
4.5 °C o.c.

Vapor Density

3.93 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.69194 @ 20 °C/4 °C
Relative density (water = 1): 0.69

Odor

ODOR OF GASOLINE

Melting Point

-107.3 °C
-107.45 °C
-107 °C

UNII

QAB8F5669O

GHS Hazard Statements

Aggregated GHS information provided by 649 companies from 32 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (98.92%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (95.22%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr.
Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats.

Vapor Pressure

49.29 mmHg
40.6 MM HG @ 21 °C
Vapor pressure, kPa at 20 °C: 5.1

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

540-84-1

Wikipedia

2,2,4-trimethylpentane

Biological Half Life

40.00 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

PRODUCED BY THE REFINING OF PETROLEUM
REACTION OF BUTYLENES WITH ISOBUTANE WITH SULFURIC ACID OR HYDROFLUORIC ACID CATALYST.

General Manufacturing Information

All other chemical product and preparation manufacturing
Explosives manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Services
Wholesale and retail trade
Pentane, 2,2,4-trimethyl-: ACTIVE
The name isooctane has also been applied to 2-methylheptane.

Interactions

RABBITS WERE EXPOSED TO 2500 OR 5000 PPM CARBON MONOXIDE, WITH OR WITHOUT 5000 PPM OCTANE, OR ISO-OCTANE, OR TO AUTOMOBILE EXHAUST FUMES. THE HYDROCARBONS ENHANCED THE CARBON MONOXIDE INDUCED HYPOTENSION & BRADYCARDIA, BUT HASTENED THE RECOVERY FROM THE CARBON MONOXIDE INDUCED ELECTROCARDIOGRAPHIC MODIFICATIONS.

Dates

Last modified: 08-15-2023

Sucrose-mediated heat-stiffening microemulsion-based gel for enzyme entrapment and catalysis

Akshi Deshwal, Himanshu Chitra, Madhusudan Maity, Santanu Kumar Pal, Subhabrata Maiti
PMID: 32789353   DOI: 10.1039/d0cc04294c

Abstract

Formation of a thermally stiffening microemulsion-based gel showing a nanoconfinement effect of carbohydrates in terms of microviscosity and hydrodynamic diameter of the reverse micelle (specifically with sucrose) is reported. The advantage of this gel as an efficient batch bioreactor for entrapped enzymes (horseradish peroxidase and thermophilic α-glucosidase) was shown, and illustrated its potential biocatalytic application at high temperatures.


[Interlaboratory Study on Evaporation Residue Test for Food Contact Products (Report 2)]

Hiroyuki Ohno, Motoh Mutsuga, Tomoyuki Abe, Yutaka Abe, Homare Amano, Kinuyo Ishihara, Ikue Ohsaka, Haruka Ohno, Yuichiro Ohno, Asako Ozaki, Yoshiteru Kakihara, Hisashi Kobayashi, Hiroshi Sakuragi, Hiroshi Shibata, Katsuhiro Shirono, Haruko Sekido, Noriko Takasaka, Yu Takenaka, Yoshiyasu Tajima, Aoi Tanaka, Hideyuki Tanaka, Toru Nakanishi, Chie Nomura, Nahoko Haneishi, Masato Hayakawa, Toshihiko Miura, Miku Yamaguchi, Kyohei Yamada, Kazunari Watanabe, Kyoko Sato
PMID: 29743470   DOI: 10.3358/shokueishi.59.64

Abstract

An interlaboratory study was performed to evaluate the equivalence between an official method and a modified method of evaporation residue test using heptane as a food-simulating solvent for oily or fatty foods, based on the Japanese Food Sanitation Law for food contact products. Twenty-three laboratories participated, and tested the evaporation residues of nine test solutions as blind duplicates. In the official method, heating for evaporation was done with a water bath. In the modified method, a hot plate was used for evaporation, and/or a vacuum concentration procedure was skipped. In most laboratories, the test solutions were heated until just prior to dryness, and then allowed to dry under residual heat. Statistical analysis revealed that there was no significant difference between the two methods. Accordingly, the modified method provides performance equal to the official method, and is available as an alternative method. Furthermore, an interlaboratory study was performed to evaluate and compare two leaching solutions (95% ethanol and isooctane) used as food-simulating solvents for oily or fatty foods in the EU. The results demonstrated that there was no significant difference between heptane and these two leaching solutions.


Ultrafast Excited-State Dynamics of all-trans-Capsanthin in Organic Solvents

Mirko Scholz, Oliver Flender, Thomas Lenzer, Kawon Oum
PMID: 29090578   DOI: 10.1021/acs.jpca.7b08252

Abstract

The C
carotenoid capsanthin is of photophysical interest because it belongs to the family of terminally carbonyl-substituted apocarotenes. These have the potential to exhibit intramolecular charge transfer (ICT) character in the excited state. We studied its ultrafast dynamics in different solvents using broadband transient absorption spectroscopy in the 260-1600 nm range. Photoexcitation initially populated the S
(1
B
) state which decayed to the S
(2
A
) state in 120-150 fs. The lifetime of the S
state decreased from 10.3 ps (isooctane) to 9.1 ps (methanol). Together with the absence of stimulated emission this suggested a weak ICT character of S
. A steric influence of the five-membered ring in capsanthin was identified based on a comparison with the sister apocarotenone citranaxanthin which features methyl substitution at the keto group. While both apocarotenones exhibit the same S
lifetime in isooctane, the decrease in lifetime in polar solvents is weaker for capsanthin because presumably the five-membered ring sterically perturbs stabilization of ICT character by the solvent. For the S
state of capsanthin we further observed intramolecular vibrational redistribution and collisional energy transfer to the solvent with time constants of 340-420 fs and 8.5-9.1 ps, respectively. No evidence for excited-state photoisomerization of capsanthin was found.


Solvent-responsive floating liquid crystalline-molecularly imprinted polymers for gastroretentive controlled drug release system

Li-Ping Zhang, Xiao-Lin Wang, Qian-Qian Pang, Yan-Ping Huang, Lei Tang, Meng Chen, Zhao-Sheng Liu
PMID: 28888975   DOI: 10.1016/j.ijpharm.2017.09.008

Abstract

Liquid crystalline-molecularly imprinted polymer (LC-MIP) particles were first found to possess the floating behavior on the aqueous medium. Combined with molecular recognition, the LC-MIP was fabricated as a novel class of the controlled-release gastric retentive DDS. The LC-MIP was made using co-polymerization of methacrylic acid, 4-methyl phenyl dicyclohexyl ethylene (LC monomer with vinyl group), and ethylene glycol dimethacrylate with S-amlodipine (S-AML) as model template drug. The optimum condition of the preparation of LC-MIP has been obtained relying on release behaviors of S-AML from the LC-MIP. The surface morphology of LC-MIP and three corresponding control samples, i.e., template-free LC-NIP, LC-free MIP, and LC-free NIP, were studied. Applying the LF model for the binding isotherm, imprinting factors was 2.80 for the LC-MIP with the crosslinking degree of 20.0%, whereas 6.70 for the LC-free MIP with high levels of crosslinker (80.0%). Furthermore, the phase transition behaviors of LC-based particles as well as drug-loaded LC elastomers were measured by a differential scanning calorimeter and the formed hydrogen bonding between S-AML and LC-MIP was demonstrated by FT-IR spectra. In vivo imaging experiment proved that the floating LC-MIP had significantly longer gastric residence time (>60min) than the non-floating MIP reference (<30min). In vivo pharmacokinetic study showed a plateau region between 1.5 and 22h on the plasma concentration from the LC-MIP. In spite of lower imprinting factor, the relative bioavailability of the gastro-floating LC-MIP was 180.5%, whereas only 111.7% of the LC-free MIP. As a conclusion, the LC-MIPs indicated potentials for oral administration due to the innovative combination of floating and controlled release properties.


Dielectric depolarisation and concerted collective dynamics in AOT reverse micelles with and without ubiquitin

Michael Schmollngruber, Daniel Braun, Daniel Oser, Othmar Steinhauser
PMID: 26751837   DOI: 10.1039/c5cp07112g

Abstract

In this computational study we present molecular dynamics (MD) simulations of reverse micelles, i.e. nano-scale water pools encapsulated by sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and dissolved in isooctane. Although consisting of highly polar components, such micro-emulsions exhibit surprisingly low dielectric permittivity, both static and frequency-dependent. This finding is well supported by experimental dielectric measurements. Furthermore, the computational dielectric spectra of reverse micelles with and without the polar protein ubiquitin are almost identical. A detailed component analysis of our simulated systems reveals the underlying mechanism of the observed dielectric depolarisation. While each component by itself would make a remarkable contribution to the static dielectric permittivity, mutual compensation leads to the observed marginal net result. This compensatory behavior is maintained for all but the highest frequencies. Dielectric model theory adapted to the peculiarities of reverse micelles provides an explanation: embedding a system in a cavity engulfed by a low dielectric medium automatically leads to depolarization. In this sense experiment, simulation and theory are in accordance.


Coatings of molecularly imprinted polymers based on polyhedral oligomeric silsesquioxane for open tubular capillary electrochromatography

Qing-Li Zhao, Jin Zhou, Li-Shun Zhang, Yan-Ping Huang, Zhao-Sheng Liu
PMID: 26992521   DOI: 10.1016/j.talanta.2016.02.019

Abstract

Polyhedral oligomeric silsesquioxane (POSS) was successfully applied, for the first time, to prepare imprinted monolithic coating for capillary electrochromatography. The imprinted monolithic coating was synthesized with a mixture of PSS-(1-Propylmethacrylate)-heptaisobutyl substituted (MA 0702), S-amlodipine (template), methacrylic acid (functional monomer), and 2-methacrylamidopropyl methacrylate (crosslinker), in a porogenic mixture of toluene-isooctane. The influence of synthesis parameters on the imprinting effect and separation performance, including the amount of MA 0702, the ratio of template to monomer, and the ratio of monomer to crosslinker, was investigated. The greatest resolution for enantiomers separation on the imprinted monolithic column prepared with MA 0702 was up to 22.3, about 2 times higher than that prepared in absence of the POSS. Column efficiency on the POSS-based MIP coatings was beyond 30,000 plate m(-1). The comparisons between MIP coating synthesized with the POSS and without the POSS were made in terms of selectivity, column efficiency, and resolution. POSS-based MIP capillaries with naproxen or zopiclone was also prepared and separation of enantiomers can be achieved.


Determination of Vitamin K1 in Infant, Pediatric, and Adult Nutritionals by HPLC with Fluorescence Detection: Single-Laboratory Validation, First Action 2015.09

Mary Bidlack, Linda D Butler Thompson, Wesley A Jacobs, Karen J Schimpf
PMID: 26525258   DOI: 10.5740/jaoacint.15-130

Abstract

This normal-phase HPLC method with postcolumn reduction and fluorescence detection allows for the quantitative determination of trans vitamin K1 in infant, pediatric, and adult nutritionals. Vitamin K1 is extracted from products with iso-octane after precipitation of proteins and release of lipids with methanol. Prepared samples are injected onto a silica HPLC column where cis and trans vitamin K1 are separated with an iso-octane-isopropanol mobile phase. The column eluent is mixed with a dilute ethanolic solution of zinc chloride, sodium acetate, and acetic acid, and vitamin K1 is reduced to a fluorescent derivative in a zinc reactor column. The resulting hydroquinone is then detected by fluorescence at an excitation wavelength of 245 nm and an emission wavelength of 440 nm. During a single-laboratory validation of this method, repeatability and intermediate precision ranged from 0.6 to 3.5% RSD and 1.1 to 6.0% RSD, respectively. Mean overspike recoveries ranged from 91.9 to 106%. The method demonstrated good linearity over a standard range of approximately 2-90 μg/L trans vitamin K1 with r2 averaging 0.99995 and average calibration errors of <1%. LOQ and LOD in ready-to-feed nutritionals were estimated to be 0.03 and 0.09 μg/100 g, respectively. The method met AOAC Stakeholder Panel on Infant Formula and Adult Nutritionals Standard Method Performance Requirements® and was approved as a first action method at the 2015 AOAC Mid-Year Meeting.


Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid

Yun Wang, Dong-Hao Zhang, Na Chen, Gao-Ying Zhi
PMID: 26398669   DOI: 10.1016/j.biortech.2015.09.028

Abstract

In this study, lipase catalysis was successfully applied in synthesis of benzyl cinnamate through esterification of cinnamic acid with benzyl alcohol. Lipozyme TLIM was found to be more efficient for catalyzing this reaction than Novozym 435. In order to increase the yield of benzyl cinnamate, several media, including acetone, trichloromethane, methylbenzene, and isooctane, were used in this reaction. The reaction showed a high yield using isooctane as medium. Furthermore, the effects of several parameters such as water activity, reaction temperature, etc, on this reaction were analyzed. It was pointed out that too much benzyl alcohol would inhibit lipase activity. Under the optimum conditions, lipase-catalyzed synthesis of benzyl cinnamate gave a maximum yield of 97.3%. Besides, reusable experiment of enzyme demonstrated that Lipozyme TLIM retained 63% of its initial activity after three cycles. These results were of general interest for developing industrial processes for the preparation of benzyl cinnamate.


Confinement Effects on Chemical Equilibria: Pentacyano(Pyrazine)Ferrate(II) Stability Changes within Nanosized Droplets of Water

Teofilo Borunda, Alexander J Myers, J Mary Fisher, Debbie C Crans, Michael D Johnson
PMID: 29642558   DOI: 10.3390/molecules23040858

Abstract

Nanoscale confinement is known to impact properties of molecules and we observed changes in the reactivity of an iron coordination complex, pentacyano(pyrazine)ferrate(II). The confinement of two coordination complexes in a sodium AOT/isooctane reverse micellar (RM) water droplet was found to dramatically increase the hydrolysis rate of [Fe(CN)₅pyz]
and change the monomer-dimer equilibria between [Fe(CN)₅pyz]
and [Fe₂(CN)
pyz]
. Combined UV-Vis and ¹H-NMR spectra of these complexes in RMs were analyzed and the position of the monomer-dimer equilibrium and the relative reaction times were determined at three different RM sizes. The data show that the hydrolysis rates (loss of pyrazine) are dramatically enhanced in RMs over bulk water and increase as the size of the RM decreases. Likewise, the monomer-dimer equilibrium changes to favor the formation of dimer as the RM size decreases. We conclude that the effects of the [Fe(CN)₅pyz]
stability is related to its solvation within the RM.


The Photovoltaic Effect of CdS Quantum Dots Synthesized in Inverse Micelles and R-Phycoerythrin Tunnel Cavities

Olga D Bekasova, Alexandra A Revina, Ekaterina S Kornienko, Boris I Kurganov
PMID: 25935221   DOI: 10.1007/s12010-015-1635-x

Abstract

CdS quantum dots (CdS QDs) 4.3 nm in diameter synthesized in an AOT/isooctane/water microemulsion and in R-phycoerythrin tunnel cavities (3.5 × 6.0 nm) were analyzed for photoelectrochemical properties. The CdS QDs preparations were applied onto a platinum electrode to obtain solid films. Experiments were performed in a two-section vessel, with one section filled with ethanol and the other, with 3 M KCl. The sections were connected through an agar stopper. It was found that illumination of the films resulted in a change of the electrode potential. The magnitude of this change and the kinetics of the appearance and disappearance of the photopotential, i.e., the difference between the electrode potential on the light and in dark, depended on the nature of the QD shell. The photovoltaic effect of CdS QDs in R-phycoerythrin, compared to that of CdS QDs in AOT/isooctane micelles, is three to four times greater due to the photosensitizing action of R-phycoerythrin. The photosensitized effect was markedly higher than the photoelectric sensitivity of R-phycoerythrin and had the opposite polarity. Changes in the potential upon turning the light on and off could be observed repeatedly.


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